N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide
Description
Molecular Formula: C₁₄H₁₆N₄O₃S
Structure: This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-methylpropyl (isobutyl) group. The 2-position of the thiadiazole is linked via an acetamide bridge to a 2-nitrophenyl moiety. The nitro group at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9(2)7-13-16-17-14(22-13)15-12(19)8-10-5-3-4-6-11(10)18(20)21/h3-6,9H,7-8H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGVUHXULLFBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide typically involves the reaction of 2-(2-nitrophenyl)acetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives, including this compound, often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparison with Similar Compounds
Structural and Electronic Differences
- Thiadiazole Core Modifications: The target compound’s 5-isobutyl group enhances hydrophobicity compared to smaller substituents like methyl () or polar groups like benzylthio ().
- Aromatic Ring Substituents: The 2-nitrophenyl group in the target compound is strongly electron-withdrawing, which may increase oxidative stability but reduce solubility compared to electron-donating groups (e.g., methoxy in ). Chlorophenyl analogs () exhibit moderate hydrophobicity, while phenoxy derivatives () introduce ether linkages that enhance flexibility.
Physicochemical Properties
- Melting Points :
- Solubility :
- Nitro groups typically reduce aqueous solubility, whereas methoxy or thioether groups () improve it.
Biological Activity
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H14N4O4S
- Molecular Weight : 342.397 g/mol
- CAS Number : 59898-96-3
- LogP : 4.0804 (indicates lipophilicity)
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 2
- Polar Surface Area : 70.519 Ų
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole derivatives. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound has a strong bactericidal effect.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In cell line studies, it demonstrated cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
Enzyme Inhibition
This compound has been found to inhibit key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : Binding to active sites of enzymes like AChE inhibits their function, leading to increased acetylcholine levels.
- Cellular Pathways : Induction of apoptosis is mediated through the activation of caspase pathways.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis contributes to its antimicrobial efficacy.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. Results showed significant inhibition against resistant strains of bacteria, suggesting potential use in treating infections caused by multi-drug resistant organisms. -
Cancer Cell Line Evaluation :
In a series of experiments on cancer cell lines, the compound was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
